Sulfo-DBCO-Amin

Übersicht

Beschreibung

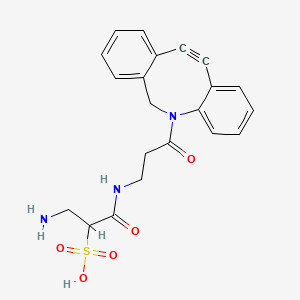

Sulfo DBCO-Amine is a water-soluble building block containing a DBCO moiety . It can be used to derivatize carboxyl-containing molecules or activated esters (e.g., The NHS ester) with a DBCO moiety through a stable amide bond . The low mass weight will add minimal spacer to modified molecules, and the hydrophilic sulfonated spacer arm will greatly improve the water solubility of DBCO derivatized molecules .

Synthesis Analysis

Sulfo DBCO-Amine is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis

The molecular formula of Sulfo DBCO-Amine is C21H21N3O5S . It has a molecular weight of 427.5 .Chemical Reactions Analysis

Sulfo DBCO-Amine contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is commonly used for copper-free Click Chemistry reactions .Physical and Chemical Properties Analysis

Sulfo DBCO-Amine has a density of 1.47±0.1 g/cm3 . It has a pKa value of -1.59±0.50 . It is soluble in DMSO and DMF .Wissenschaftliche Forschungsanwendungen

Proteinetikettierung und Vernetzung

“Sulfo-DBCO-Amin” wird in der Proteinbiologie zur Kennzeichnung und Vernetzung von primären Aminen verwendet {svg_1}. Es reagiert mit primären Aminen, die bei physiologischem pH-Wert positiv geladen sind und überwiegend auf den Außenflächen nativer Protein-Tertiärstrukturen vorkommen {svg_2}. Dies macht sie leicht angreifbar für die Konjugation mit mehreren reaktiven Gruppen {svg_3}.

Modifikation von Amin-haltigen Molekülen

“this compound” ist ein wasserlöslicher, aminreaktiver Baustein, der zur Modifizierung von Amin-haltigen Molekülen in wässrigen Medien verwendet wird {svg_4}. Dies ermöglicht die Modifizierung von Molekülen ohne die Notwendigkeit von organischen Lösungsmitteln, was in bestimmten biologischen Anwendungen von Vorteil sein kann.

Derivatisierung von Carboxylgruppen

In Gegenwart von Aktivatoren wie EDC oder HATU kann “this compound” verwendet werden, um Carboxylgruppen oder aktivierte Ester (z. B. NHS-Ester) durch eine stabile Amidbindung zu derivatisieren {svg_5} {svg_6}. Dies kann bei der Herstellung von Biokonjugaten für verschiedene Forschungsanwendungen nützlich sein.

Click-Chemie

“this compound” wird in der Click-Chemie eingesetzt, insbesondere bei spannungsinduzierten Azid-Alkin-Cycloadditionsreaktionen (SPAAC) {svg_7}. Diese Reaktion ist kupferfrei und kann verwendet werden, um azidhaltige funktionelle Gruppen zu verknüpfen {svg_8}.

Synthese von N-heterocyclischen Carbenmetall-Thiolaten

“this compound” kann als Reagenz bei der Synthese von N-heterocyclischen Carbenmetall-Thiolaten verwendet werden {svg_9}. Diese Verbindungen haben potentielle Anwendungen in der Katalyse und Materialwissenschaft.

Biokonjugation

“this compound” kann verwendet werden, um Carboxyl-haltige Moleküle oder aktivierte Ester (z. B. NHS-Ester) mit DBCO-Einheit durch eine stabile Amidbindung zu derivatisieren {svg_10}. Dieser Prozess, der als Biokonjugation bekannt ist, wird häufig bei der Herstellung von Antikörper-Wirkstoff-Konjugaten für die gezielte Wirkstoffabgabe verwendet.

Wirkmechanismus

Target of Action

Sulfo DBCO-Amine is primarily used to derivatize carboxyl-containing molecules or activated esters (e.g., NHS ester) with a DBCO moiety through a stable amide bond . The DBCO moiety is the primary target of Sulfo DBCO-Amine, and it plays a crucial role in facilitating copper-free Click Chemistry reactions .

Mode of Action

Sulfo DBCO-Amine interacts with its targets (carboxyl-containing molecules or activated esters) by forming a stable amide bond with the DBCO moiety . This interaction results in the modification of the target molecules, adding a minimal spacer due to the low mass weight of Sulfo DBCO-Amine .

Biochemical Pathways

The primary biochemical pathway affected by Sulfo DBCO-Amine is the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction . This reaction is a type of Click Chemistry, which is a reliable, high-yielding reaction that results in a stable triazole linkage .

Pharmacokinetics

The compound’s hydrophilic sulfonated spacer arm is known to greatly improve the water solubility of dbco derivatized molecules , which could potentially enhance its bioavailability.

Result of Action

The action of Sulfo DBCO-Amine results in the derivatization of target molecules with a DBCO moiety . This modification can enhance the water solubility of the derivatized molecules due to the hydrophilic sulfonated spacer arm of Sulfo DBCO-Amine .

Action Environment

Given that sulfo dbco-amine is used in copper-free click chemistry reactions , it can be inferred that the absence of copper ions in the environment could be a crucial factor for its action.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Sulfo DBCO-Amine is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction allows Sulfo DBCO-Amine to bind with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical reactions .

Cellular Effects

The use of Sulfo DBCO-Amine in vitro allows for specific labelling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labelled with Sulfo DBCO-Amine in vitro and cells could be adhered together using this compound . This suggests that Sulfo DBCO-Amine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfo DBCO-Amine exerts its effects at the molecular level through its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction allows for the formation of a stable amide bond, which can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Dosage Effects in Animal Models

Its use in copper-free Click Chemistry reactions suggests that it may have varying effects at different dosages .

Transport and Distribution

The transport and distribution of Sulfo DBCO-Amine within cells and tissues are likely facilitated by its water solubility and ability to form stable amide bonds .

Subcellular Localization

Its ability to form stable amide bonds suggests that it may be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

3-amino-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNNWQSOQIRTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CN)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

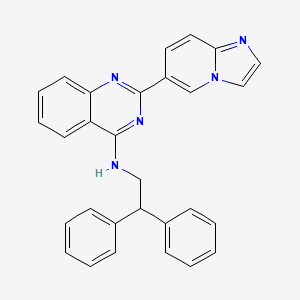

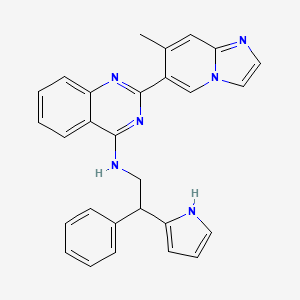

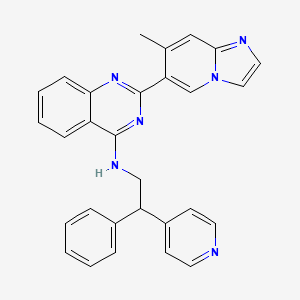

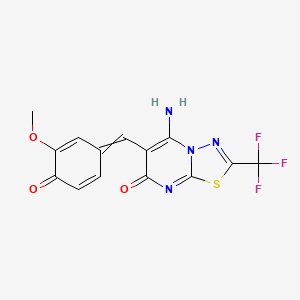

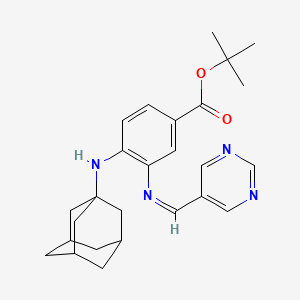

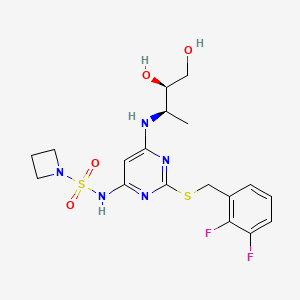

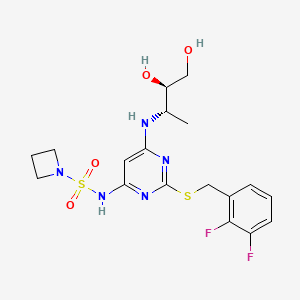

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)

![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)

![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)